Thermorubin

Description

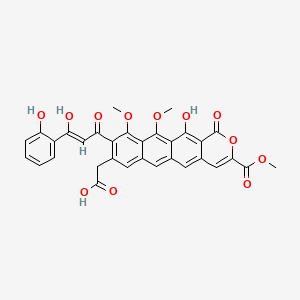

Structure

3D Structure

Properties

IUPAC Name |

2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEDVBUCHDZLTH-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-83-0, 37577-75-6 | |

| Record name | Thermorubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermorubin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THERMORUBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Thermorubin: An In-depth Technical Guide

A Potent Antibiotic from Thermophilic Actinomycetes

Thermorubin is a polyketide-derived aromatic antibiotic with a distinctive orange-red color. First discovered in 1964, it has garnered renewed interest due to its unique mode of action, targeting the bacterial ribosome at a novel site.[1][2] This technical guide provides a comprehensive overview of the origin of Thermorubin, detailing its producing organisms, biosynthetic pathway, and the experimental protocols for its study.

Key Physicochemical and Biological Properties of Thermorubin

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₄O₁₀ | [1] |

| Appearance | Orange-red crystalline solid | [1] |

| Solubility | Poorly soluble in aqueous media | [1] |

| Thermostability | Low thermostability above 37°C | [1] |

| Toxicity | Low (Therapeutic Index > 200) | [2] |

Table 1: Physicochemical and Biological Properties. This table summarizes key characteristics of the Thermorubin antibiotic.

Producing Organisms and Fermentation

Thermorubin was originally isolated from the thermophilic actinomycete Thermoactinomyces antibioticus.[3] More recently, the biosynthetic gene cluster responsible for its production was identified in Laceyella sacchari, another thermophilic actinomycete.[4] Both organisms thrive at elevated temperatures, with optimal growth around 50°C.[5]

Experimental Protocols

Isolation and Purification of Thermorubin from Thermoactinomyces antibioticus

The original isolation procedure, as described by Craveri et al. (1964), forms the basis for obtaining Thermorubin from its native source. The following is a generalized protocol derived from subsequent literature citing this work:

-

Fermentation: Thermoactinomyces antibioticus is cultured in a suitable broth medium under aerobic conditions at 50°C for 72-96 hours. The medium composition is critical and typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Mycelial Extraction: The mycelium is separated from the culture broth by filtration. The antibiotic is then extracted from the mycelial cake using an organic solvent such as acetone (B3395972) or methanol.

-

Solvent Extraction: The initial extract is concentrated under vacuum, and the resulting aqueous residue is subjected to further extraction with a water-immiscible solvent like ethyl acetate (B1210297) or chloroform (B151607) at an acidic pH.

-

Chromatography: The crude extract is purified using column chromatography, typically on silica (B1680970) gel or alumina, with a gradient of organic solvents to separate Thermorubin from other metabolites.

-

Crystallization: The purified Thermorubin fraction is concentrated, and the antibiotic is crystallized from a suitable solvent system to yield the final orange-red crystalline product.

Workflow for Thermorubin Isolation

Caption: A generalized workflow for the isolation and purification of Thermorubin.

The Thermorubin Biosynthetic Gene Cluster and Pathway

The biosynthesis of Thermorubin is orchestrated by a type II polyketide synthase (PKS) system. The complete biosynthetic gene cluster (the) was identified from Laceyella sacchari and successfully expressed heterologously in Escherichia coli.[4]

Gene Cluster Annotation

The the gene cluster contains a set of genes encoding the enzymes required for the synthesis and modification of the polyketide backbone. A putative function has been assigned to each gene based on homology to other known biosynthetic pathways.

| Gene | Proposed Function | Homology |

| theO | Salicylate (B1505791) synthase | MbtI |

| theA | Type II PKS ketosynthase α (KSα) | ActI-ORF1 |

| theB | Type II PKS ketosynthase β (KSβ)/Chain length factor (CLF) | ActI-ORF2 |

| theC | Acyl carrier protein (ACP) | ActI-ORF3 |

| theD | Ketoreductase (KR) | ActIII |

| theE | Aromatase/Cyclase | ActVII |

| theF | Oxygenase | ActVA-ORF6 |

| theG | Methyltransferase | TcmN |

| theH-L | Tailoring enzymes (e.g., hydroxylases, cyclases) | Various |

| theR | Transcriptional regulator | SARP family |

| theT | Transporter | MFS transporter |

Table 2: Annotation of the Thermorubin Biosynthetic Gene Cluster. This table details the proposed functions of the genes within the the cluster.

Proposed Biosynthetic Pathway

The biosynthesis of Thermorubin is initiated by the salicylate synthase, TheO, which converts chorismate to salicylate. This salicylate molecule serves as the starter unit for the type II PKS, which then iteratively adds malonyl-CoA extender units to build the polyketide chain. A series of tailoring enzymes, including ketoreductases, cyclases, and oxygenases, then modify and cyclize the polyketide intermediate to form the final tetracyclic structure of Thermorubin.

Thermorubin Biosynthetic Pathway

Caption: A simplified diagram of the proposed biosynthetic pathway for Thermorubin.

Heterologous Expression and Enzymatic Studies

The successful heterologous expression of the Thermorubin gene cluster in E. coli has opened avenues for pathway engineering and the production of novel analogs.[4] A key enzyme in this pathway, the salicylate synthase TheO, has been characterized in detail.

Experimental Protocols

Heterologous Expression of the Thermorubin Gene Cluster in E. coli

-

Plasmid Construction: The entire the biosynthetic gene cluster is cloned from the genomic DNA of Laceyella sacchari into a suitable expression vector (e.g., a BAC or a high-copy plasmid) using techniques such as Gibson assembly or transformation-associated recombination (TAR) cloning.

-

Host Strain: A suitable E. coli host strain, such as BL21(DE3) or a derivative optimized for secondary metabolite production, is used for expression. Co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp is often necessary to activate the PKS.

-

Culture and Induction: The engineered E. coli strain is grown in a rich medium (e.g., LB or TB) at 37°C to an optimal cell density. Gene expression is then induced with an appropriate inducer (e.g., IPTG for lac-based promoters) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (48-72 hours) to allow for protein folding and metabolite production.

-

Extraction and Analysis: The cells are harvested, lysed, and the culture supernatant and cell lysate are extracted with an organic solvent (e.g., ethyl acetate). The production of Thermorubin is then confirmed and quantified using analytical techniques such as HPLC and LC-MS.

Enzymatic Assay for Salicylate Synthase (TheO)

The activity of TheO is determined by measuring the rate of salicylate formation from chorismate.

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, the substrate chorismate, and the purified TheO enzyme.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Quenching and Extraction: The reaction is stopped by the addition of acid (e.g., HCl), and the product, salicylate, is extracted with an organic solvent like ethyl acetate.

-

Detection: The amount of salicylate produced is quantified by HPLC with a UV detector, monitoring at a wavelength of approximately 305 nm. The kinetic parameters (Kₘ and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Kinetic Parameters of Salicylate Synthase (TheO)

| Parameter | Value |

| Kₘ (for Chorismate) | 109 ± 12 µM |

| kcat | 9.17 ± 0.36 min⁻¹ |

| kcat/Kₘ | 84 ± 9 M⁻¹s⁻¹ |

Table 3: Kinetic Parameters of TheO. This table presents the key kinetic constants for the salicylate synthase TheO from Laceyella sacchari.[4]

Antimicrobial Activity

Thermorubin exhibits potent activity against a range of Gram-positive bacteria and some Gram-negative bacteria by inhibiting protein synthesis.[2][5]

Minimum Inhibitory Concentrations (MICs) of Thermorubin

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | 0.006 |

| Streptococcus pyogenes | 0.025 |

| Streptococcus pneumoniae | 0.05 |

| Escherichia coli | 1.6 |

| Pseudomonas aeruginosa | >100 |

Table 4: In Vitro Antibacterial Activity of Thermorubin. This table shows the MIC values of Thermorubin against selected bacterial strains.[2][5]

Conclusion

Thermorubin is a fascinating antibiotic with a rich history and a promising future. Its origin from thermophilic actinomycetes and the recent elucidation of its biosynthetic pathway provide a solid foundation for further research. The detailed experimental protocols and data presented in this guide are intended to facilitate the work of researchers in the fields of natural product chemistry, microbiology, and drug development, aiding in the exploration of Thermorubin's full therapeutic potential. The ability to heterologously express its biosynthetic gene cluster opens up exciting possibilities for synthetic biology approaches to generate novel and more effective derivatives of this potent antibiotic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antibiotic thermorubin tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THERMORUBIN, A NEW ANTIBIOTIC FROM A THERMOACTINOMYCETE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermorubin Biosynthesis Initiated by a Salicylate Synthase Suggests an Unusual Conversion of Phenols to Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Grip: A Technical Guide to Thermorubin's Binding Site on the 70S Ribosome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the binding site and mechanism of action of Thermorubin, a potent antibiotic that targets the bacterial 70S ribosome. By elucidating the precise molecular interactions and functional consequences of Thermorubin binding, this document aims to inform rational drug design and the development of novel antibacterial agents.

Executive Summary

Thermorubin is an anthracenopyranone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary intracellular target is the 70S ribosome, the essential machinery for protein synthesis.[3] Unlike many other ribosome-targeting antibiotics, Thermorubin binds to a unique site at the interface of the 30S and 50S subunits, specifically at the intersubunit bridge B2a.[3][4][5] This strategic location allows it to interfere with multiple stages of translation, including initiation, elongation, and termination, ultimately leading to bacterial cell death.[1][6][7] This guide synthesizes structural and biochemical data to provide a detailed understanding of Thermorubin's interaction with the ribosome.

The Thermorubin Binding Pocket: A Tale of Two Subunits

High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have revealed that Thermorubin wedges itself into a pocket formed by components of both the small (30S) and large (50S) ribosomal subunits.[1][4] This binding site is located at the intersubunit bridge B2a, a critical region for ribosomal dynamics and function.[4][5]

The key interactions involve ribosomal RNA (rRNA) from both subunits:

-

16S rRNA (30S Subunit): The tetracyclic core of Thermorubin stacks between the C1409-G1491 base pair at the top of helix 44 (h44).[1][3]

-

23S rRNA (50S Subunit): The antibiotic interacts with helix 69 (H69). Specifically, the tetracyclic moiety stacks against residue A1913, and the orthohydroxyphenyl group stacks upon U1915.[1][3]

This dual-subunit binding explains the observation that Thermorubin binds with significantly higher affinity to the intact 70S ribosome compared to the individual 30S or 50S subunits.[4]

Conformational Rearrangements upon Binding

A critical consequence of Thermorubin binding is the induction of a significant conformational change in the 23S rRNA. The bases of A1913 and C1914 at the tip of helix 69 are repositioned.[4] A1913 moves towards the antibiotic, stacking against its aromatic core, while C1914 is displaced into a position that would sterically clash with an incoming aminoacyl-tRNA (A-site tRNA).[4][8] These rearrangements are central to Thermorubin's inhibitory mechanism.

Quantitative Binding Data

Biochemical assays have been employed to quantify the binding affinity of Thermorubin and its effect on tRNA binding.

| Molecule | Target | Method | Dissociation Constant (Kd) | Reference |

| Thermorubin | 70S Ribosome | Not Specified | ~10-20 nM (Implied from tight binding) | [4] |

| Thermorubin | 30S Subunit | Not Specified | 1-2 µM | [4] |

| Thermorubin | 50S Subunit | Not Specified | 1-2 µM | [4] |

| Peptidyl-tRNAVal | A-site (Drug-free ribosome) | Dissociation Assay | 0.13 ± 0.08 µM | [9] |

| Peptidyl-tRNAVal | A-site (Thermorubin-bound ribosome) | Dissociation Assay | 1.5 ± 0.3 µM | [9] |

Mechanism of Action: A Multi-pronged Attack on Translation

Initially thought to primarily inhibit translation initiation, recent studies have revealed that Thermorubin's mechanism is more complex, affecting multiple stages of protein synthesis.[1][2]

Interference with Translation Elongation and Termination

While Thermorubin does not completely block the binding of tRNAs to the P- and A-sites, it significantly decreases the binding stability of the A-site tRNA.[1][9] This leads to premature cessation of translation and ribosome stalling at internal codons.[1][2] Furthermore, by inducing structural rearrangements in the decoding center, Thermorubin interferes with the accommodation of release factors, thereby inhibiting translation termination.[1][2] The antibiotic essentially tethers the ribosomal subunits, acting as an anti-dissociation agent and preventing ribosome recycling.[6][7]

The Initiation Conundrum

Early studies suggested that Thermorubin inhibits the initiation stage of protein synthesis, particularly the factor-dependent binding of initiator tRNA.[4][5] However, more recent high-resolution structural data shows that Thermorubin can co-exist with a P-site initiator tRNA, challenging the notion that it directly blocks initiation complex formation.[1][7] The current understanding is that while it may not completely prevent initiation, its profound effects on elongation and ribosome recycling effectively shut down protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the Thermorubin-ribosome interaction.

X-ray Crystallography of the Thermus thermophilus 70S-Thermorubin Complex

-

Ribosome Preparation: Wild-type 70S ribosomes from T. thermophilus (strain HB8) were prepared as previously described.[1]

-

Complex Formation: The complex of the wild-type T. thermophilus 70S ribosome with mRNA (5'-GGCAAGGAGGUAAAAAUGUAA-3'), vacant A site, and P-site initiator fMet-tRNAifMet was formed in the presence of 500 µM Thermorubin.[1]

-

Crystallization: Crystals of the 70S-Thermorubin complex were grown using vapor diffusion by mixing the complex with a reservoir solution containing 2-methyl-2,4-pentanediol.[10]

-

Data Collection and Processing: Diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a model of the 70S ribosome. An unbiased Fo-Fc difference Fourier electron density map was used to position the Thermorubin molecule.[4]

Cryo-Electron Microscopy of the Escherichia coli 70S-Thermorubin Complex

-

Complex Formation: 2 µM E. coli 70S ribosomes, 8 µM mRNA, and 8 µM fMet-tRNAifMet were incubated in ribosome buffer (5 mM Tris-HCl pH 7.4, 60 mM NH4Cl, 10 mM MgCl2, 6 mM β-mercaptoethanol) at 37°C for 10 minutes. 200 µM Thermorubin was then added, and the complex was incubated at room temperature for 10 minutes. Finally, 15 µM Phe-tRNAPhe was added and incubated for an additional 10 minutes.[1]

-

Grid Preparation and Data Acquisition: The complex solution was applied to glow-discharged Quantifoil gold grids and vitrified. Cryo-EM data was collected on a transmission electron microscope.[1]

-

Image Processing and Reconstruction: Particles were picked, extracted, and subjected to 2D and 3D classification and refinement to obtain high-resolution 3D reconstructions of the ribosome-Thermorubin complex.[1]

Peptidyl-tRNA Dissociation Assay

-

Complex Preparation: Pre-translocation ribosome complexes containing peptidyl-tRNAVal in the A-site were prepared.

-

Dissociation Measurement: The dissociation of peptidyl-tRNAVal from drug-free and Thermorubin-containing ribosome complexes was monitored over time at 37°C and 10 mM Mg2+.[9]

-

Data Analysis: The percentage of ribosome-bound peptidyl-tRNA was plotted against time, and the data was fitted to a single-exponential decay equation to determine the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) was calculated from the rate constants of association (kon) and dissociation.[9]

Visualizing the Mechanism

The following diagrams illustrate the key aspects of Thermorubin's interaction with the 70S ribosome.

Caption: Thermorubin's binding site at the 70S ribosome intersubunit bridge B2a.

Caption: The multi-faceted mechanism of action of Thermorubin.

Conclusion and Future Directions

Thermorubin's unique binding site and complex mechanism of action make it a compelling subject for further antibiotic development. By targeting a region of the ribosome distinct from most other antibiotics, it presents an opportunity to develop drugs with novel modes of action that could be effective against resistant bacterial strains. The detailed structural and biochemical understanding of its binding site provides a solid foundation for the rational design of Thermorubin analogs with improved pharmacological properties, such as enhanced solubility and efficacy. Future research should focus on leveraging this knowledge to create next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic thermorubin tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria. [publications.scilifelab.se]

- 7. Antibiotic thermorubin tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. Preliminary X-ray investigation of 70 S ribosome crystals from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectrum of Activity for Thermorubin Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermorubin is a polyketide-derived antibiotic produced by Thermoactinomyces antibioticus. It exhibits broad-spectrum activity against a range of pathogenic bacteria by inhibiting protein synthesis. This technical guide provides a comprehensive overview of Thermorubin's antibacterial activity, including quantitative data, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.

Data Presentation: Antimicrobial Spectrum of Thermorubin

Thermorubin has demonstrated potent inhibitory activity against various Gram-positive and some Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Thermorubin against selected pathogenic bacteria.

Table 1: In Vitro Activity of Thermorubin Against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Not Specified | 0.006 | [1] |

| Streptococcus pyogenes | Not Specified | 0.025 | [1] |

| Streptococcus pneumoniae | Not Specified | 0.05 | [1] |

Table 2: General In Vitro Activity of Thermorubin

| Bacterial Group | MIC Range (µg/mL) | Reference(s) |

| Gram-positive and Gram-negative bacteria | 0.025 - 0.05 | [2] |

Mechanism of Action

Thermorubin exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 70S ribosome at the intersubunit bridge B2a, a site distinct from other known ribosome-targeting antibiotics.[1] This binding event is thought to interfere with the initial stages of protein synthesis.[1] While early studies suggested an inhibition of the initiation stage of protein synthesis, more recent findings indicate that Thermorubin's primary mechanism involves impeding the elongation and termination steps of translation. It achieves this by interfering with the binding of aminoacyl-tRNAs and class-I release factors to the ribosomal A-site.[2] Furthermore, Thermorubin acts as an anti-dissociation agent, tethering the ribosomal subunits and preventing their recycling, which ultimately reduces the pool of active ribosomes available for protein synthesis.[2]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Mechanism of Action of Thermorubin

Caption: Mechanism of Thermorubin's antibacterial action.

Experimental Workflow for Determining Antibacterial Spectrum

Caption: Workflow for MIC determination.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed methodology for determining the MIC of Thermorubin using the broth microdilution method, based on established protocols.

1. Materials and Reagents:

-

Thermorubin (analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pathogenic bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator (37°C)

2. Preparation of Thermorubin Stock Solution:

-

Dissolve a precisely weighed amount of Thermorubin powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

-

The stock solution should be stored at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the Thermorubin working solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

-

The last well in each row should contain only CAMHB and serve as a growth control. A well with uninoculated CAMHB should be included as a sterility control.

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

5. Incubation and Reading:

-

Cover the microtiter plates and incubate at 37°C for 18-24 hours in ambient air.

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Thermorubin that completely inhibits visible bacterial growth.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.

Conclusion

Thermorubin demonstrates significant promise as a broad-spectrum antibacterial agent, particularly against Gram-positive pathogens. Its unique mechanism of action, targeting a distinct site on the bacterial ribosome, makes it an interesting candidate for further investigation, especially in the context of rising antimicrobial resistance. However, a more comprehensive evaluation of its activity against a wider array of clinically relevant Gram-negative and anaerobic bacteria is warranted to fully define its therapeutic potential. The standardized protocols outlined in this guide provide a framework for conducting such further investigations.

References

The Dawn of a Ribosomal Inhibitor: Early Research and Discovery of Thermorubin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual search for novel antimicrobial agents, the mid-20th century was a golden era of discovery. Among the myriad of natural products unearthed, Thermorubin, a unique orange-red pigment, emerged from the thermophilic actinomycete Thermoactinomyces antibioticus.[1][2] First reported in 1964, its potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, coupled with a distinct mechanism of action, marked it as a compound of significant scientific interest.[1][2][3] This technical guide delves into the seminal early research that led to the discovery, isolation, characterization, and initial mechanistic understanding of Thermorubin, providing a foundational resource for contemporary research and drug development endeavors. Despite its potent antibacterial properties, Thermorubin's poor solubility in aqueous media has hindered its clinical use.[1][3][4]

Discovery and Isolation

The journey of Thermorubin began with the screening of thermophilic actinomycetes, leading to the identification of a strain, Thermoactinomyces antibioticus, that produced a potent antibacterial substance.[1][2] The initial research laid out a systematic approach for the fermentation and subsequent isolation of this novel antibiotic.

Fermentation Protocol

The production of Thermorubin was achieved through submerged fermentation of Thermoactinomyces antibioticus. The process, typical for actinomycete antibiotic production of that era, involved the following key steps:

-

Inoculum Preparation: A vegetative inoculum of T. antibioticus was prepared by growing the microorganism in a suitable broth medium.

-

Production Medium: A production medium rich in carbon and nitrogen sources was inoculated with the seed culture. The exact composition of the medium was optimized to maximize the yield of the antibiotic.

-

Fermentation Conditions: The fermentation was carried out at an elevated temperature, consistent with the thermophilic nature of the organism, typically around 50°C.[1] Aeration and agitation were controlled to ensure optimal growth and antibiotic production.

-

Monitoring: The production of Thermorubin was monitored throughout the fermentation process, likely by measuring the antibacterial activity of the culture broth against a sensitive indicator organism.

Extraction and Purification Workflow

Following fermentation, a multi-step process was employed to extract and purify Thermorubin from the culture broth and mycelium.

Physicochemical and Structural Characterization

The initial characterization of Thermorubin involved a series of physicochemical analyses to determine its properties and elucidate its chemical structure.

Physicochemical Properties

The early studies established several key characteristics of Thermorubin, which are summarized in the table below.

| Property | Observation |

| Appearance | Orange-red crystalline solid |

| Melting Point | Decomposes above 300°C |

| Solubility | Poorly soluble in water; soluble in organic solvents like acetone, chloroform, and dimethyl sulfoxide.[1][3] |

| Molecular Formula | C₃₂H₂₄O₁₂[5] |

| Molecular Weight | ~600.5 g/mol [5] |

| UV-Visible Spectrum | Characteristic absorption maxima in the visible region, contributing to its color. |

Structural Elucidation

The determination of Thermorubin's complex structure was a significant undertaking. Initial studies in 1972 by Moppett and colleagues proposed a structure based on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR). This early work correctly identified it as an aromatic anthracenopyranone metabolite.[2] The structure consists of an anthraquinone (B42736) moiety linked to an orthohydroxyphenyl group.[2]

Biological Activity and Antibacterial Spectrum

Early investigations into Thermorubin's biological activity revealed its potent and broad-spectrum antibacterial properties. It was found to be active against both Gram-positive and Gram-negative bacteria, while being inactive against fungi and yeasts.[1]

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of Thermorubin against a range of pathogenic bacteria were determined using standard dilution methods. The results from these early studies highlighted its efficacy, particularly against Gram-positive organisms.

| Bacterial Species | Minimum Inhibitory Concentration (µg/mL) |

| Staphylococcus aureus | 0.006[1] |

| Streptococcus pyogenes | 0.025[1] |

| Streptococcus pneumoniae | 0.05[1] |

| Bacillus subtilis | Reported activity |

| Escherichia coli | Reported activity |

| Salmonella spp. | Reported activity |

| Pseudomonas aeruginosa | Reported activity |

Early Research on the Mechanism of Action

From the outset, researchers sought to understand how Thermorubin exerted its antibacterial effects. Early studies quickly pointed towards the inhibition of a fundamental cellular process: protein synthesis.

Inhibition of Protein Synthesis

Experiments conducted in the early 1970s, notably by Pirali and colleagues in 1974, provided the first direct evidence that Thermorubin inhibits protein synthesis in Escherichia coli.[6] These studies utilized cell-free systems to demonstrate that the antibiotic interfered with the incorporation of radiolabeled amino acids into polypeptides.

The Initial Hypothesis: Targeting Translation Initiation

-

Thermorubin was shown to inhibit the binding of initiator fMet-tRNA to the 70S ribosome, a crucial first step in protein synthesis.[1]

-

The inhibition was more pronounced in the presence of initiation factors.[1]

-

It was observed that Thermorubin could stabilize the 70S ribosome, preventing its dissociation into 30S and 50S subunits, a process necessary for the initiation of translation.

References

- 1. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic thermorubin tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermorubin | C32H24O12 | CID 5458199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition of peptide chain initiation in Escherichia coli by thermorubin - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties of Thermorubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biochemical properties of Thermorubin, a potent bacterial protein synthesis inhibitor. It covers its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Introduction

Thermorubin is a natural product isolated from the thermophilic actinomycete Thermoactinomyces antibioticus.[1] It is a member of the aromatic anthracenopyranone class of antibiotics and exhibits broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.[2][3] Unlike many other antibiotics, Thermorubin is not active against eukaryotes such as yeast and fungi.[1] Its unique structure, a totally aromatic anthracenopyranone without any chiral centers, distinguishes it from other ribosome-targeting antibiotics like tetracyclines.[1] Despite its potent antibacterial effects and low toxicity, its poor solubility in aqueous media has limited its clinical use.[1][4] However, its novel mechanism of action makes it a valuable lead compound for the development of new antimicrobial agents.[1][4]

Mechanism of Action

Thermorubin's primary cellular target is the bacterial 70S ribosome, where it acts as a potent inhibitor of protein synthesis.[3]

Binding Site on the 70S Ribosome

Thermorubin binds at a unique site on the 70S ribosome, at the interface between the large (50S) and small (30S) subunits.[1][4] This binding pocket is formed by inter-subunit bridge B2a, which involves interactions with both helix 69 (H69) of the 23S rRNA in the 50S subunit and helix 44 (h44) of the 16S rRNA in the 30S subunit.[1] The tetracyclic core of the Thermorubin molecule stacks against nucleotides C1409 and G1491 of the 16S rRNA and A1913 of the 23S rRNA.[1] This interfacial binding explains why Thermorubin binds with significantly higher affinity to the complete 70S ribosome particle compared to the individual 30S or 50S subunits.[1]

Inhibition of Translational Elongation and Termination

Upon binding, Thermorubin induces a significant conformational change in the 23S rRNA. Specifically, it causes the nucleotide base C1914 at the tip of helix 69 to flip out from its usual position.[3] This displaced base would then sterically clash with an incoming aminoacyl-tRNA (aa-tRNA), thereby blocking its proper accommodation into the ribosomal A-site.[1][4]

While initially thought to primarily inhibit the initiation stage of translation, more recent studies have shown that Thermorubin allows for the initiation of protein synthesis and the translation of a few codons before causing the ribosome to stall.[2][5] This indicates that its main inhibitory effects are on the elongation and termination phases of translation.[2][5] Thermorubin has been shown to:

-

Destabilize aa-tRNA in the A-site: It affects multiple steps of the elongation cycle with a significant impact on the binding stability of the tRNA in the A-site.[2][5]

-

Inhibit Translation Termination: It can cause ribosomes to stall at stop codons, suggesting it interferes with the binding and function of release factors.[2][3][5]

The following diagram illustrates the mechanism of action of Thermorubin at the bacterial ribosome.

Quantitative Data

Antimicrobial Activity

Thermorubin demonstrates potent activity against a range of bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 0.006 µg/mL | [1] |

| Streptococcus pyogenes | 0.025 µg/mL | [1] |

| Streptococcus pneumoniae | 0.05 µg/mL | [1] |

| NEO-resistant E. coli | 32-64 mg/L | [6][7] |

In Vitro Inhibition and Binding Affinity

The inhibitory effect of Thermorubin on protein synthesis and its binding affinity to the ribosome have been quantified through various assays.

| Parameter | Value | Description | Reference |

| IC50 | 35 ± 6 nM | Half-maximal inhibitory concentration in an E. coli-based reconstituted in vitro protein synthesis system. | [8] |

| Kd (30S or 50S subunit) | 1–2 µM | Dissociation constant for binding to individual ribosomal subunits. | [1] |

| Kd (70S ribosome) | ~10-20 nM | Dissociation constant for binding to the complete 70S ribosome, indicating a ~100-fold tighter binding to the assembled particle. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of Thermorubin.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of Thermorubin on protein synthesis using a reconstituted cell-free system, such as the PURExpress® In Vitro Protein Synthesis Kit.

Objective: To determine the IC50 value of Thermorubin.

Materials:

-

PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs)

-

DNA template encoding a reporter protein (e.g., superfolder Green Fluorescent Protein, sfGFP)

-

Thermorubin stock solution (in DMSO)

-

Nuclease-free water

-

Murine RNase Inhibitor

-

Microplate reader for fluorescence detection

Procedure:

-

Reaction Setup: On ice, assemble the transcription-translation reactions in a microcentrifuge tube or 96-well plate. For a standard 25 µL reaction:

-

10 µL PURExpress Solution A

-

7.5 µL PURExpress Solution B

-

1 µL Murine RNase Inhibitor (e.g., 40 units)

-

250 ng of sfGFP plasmid DNA template

-

Varying concentrations of Thermorubin (e.g., serial dilutions from 1 nM to 100 µM). Include a no-drug (DMSO only) control.

-

Adjust the final volume to 25 µL with nuclease-free water.

-

-

Incubation: Mix the components gently and incubate the reactions at 37°C for 2-4 hours.

-

Quantification: Measure the fluorescence of the synthesized sfGFP using a microplate reader (Excitation: ~485 nm, Emission: ~510 nm).

-

Data Analysis:

-

Subtract the background fluorescence from a no-template control.

-

Normalize the fluorescence signal of each Thermorubin-treated sample to the no-drug control (defined as 100% synthesis).

-

Plot the percentage of protein synthesis against the logarithm of the Thermorubin concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram outlines the workflow for this experiment.

Toe-printing Analysis

Toe-printing (or primer extension inhibition) is a high-resolution method used to identify the precise locations where ribosomes stall on an mRNA molecule in the presence of an inhibitor.

Objective: To map Thermorubin-induced ribosome stalling sites on a specific mRNA template.

Materials:

-

In vitro transcription-translation system (e.g., PURExpress®)

-

Linear DNA template for a specific gene (e.g., ermBL)

-

Radioactively labeled (e.g., 32P) DNA primer complementary to the 3' region of the mRNA

-

Reverse transcriptase (e.g., AMV-RT)

-

dNTPs

-

Thermorubin

-

Urea-polyacrylamide gel for sequencing

-

Dideoxy sequencing ladder mix (for reference)

Procedure:

-

In Vitro Translation: Set up an in vitro translation reaction containing the mRNA template and Thermorubin (e.g., 50 µM). Allow the reaction to proceed at 37°C for 20-25 minutes to allow ribosomes to stall.

-

Primer Annealing: Add the 32P-labeled primer to the reaction and anneal it to the mRNA template.

-

Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand until it is physically blocked by a stalled ribosome.

-

Sample Preparation: Purify the resulting cDNA fragments.

-

Gel Electrophoresis: Resolve the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel. Run a sequencing ladder of the same template in parallel to precisely map the stall sites.

-

Analysis: Visualize the radioactive bands by autoradiography. The positions of the prominent bands ("toe-prints") correspond to the locations on the mRNA where the leading edge of the ribosome was stalled by Thermorubin.

X-ray Crystallography of the Thermorubin-Ribosome Complex

This technique is used to determine the high-resolution three-dimensional structure of Thermorubin bound to the 70S ribosome.

Objective: To visualize the atomic interactions between Thermorubin and its ribosomal binding site.

Procedure Outline:

-

Complex Formation:

-

Purify 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus).

-

Incubate the purified ribosomes with a synthetic mRNA fragment and a deacylated tRNA to form a stable initiation-like complex.

-

Add Thermorubin in molar excess to the ribosome complex and incubate to ensure complete binding.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). This involves mixing the Thermorubin-ribosome complex with a precipitant solution.

-

Optimize conditions (e.g., pH, temperature, precipitant concentration) to grow diffraction-quality crystals, which can take several days to weeks.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with a known ribosome structure as a model.

-

Build and refine the model of the Thermorubin-ribosome complex, paying close attention to the electron density map for the bound antibiotic.

-

The logical relationship between Thermorubin's properties and its biological effect is summarized below.

References

- 1. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin (Journal Article) | OSTI.GOV [osti.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Protein Synthesis Using A Reconstituted Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The impact of recent improvements in cryo-electron microscopy technology on the understanding of bacterial ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thermorubin's Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of bacterial protein synthesis by Thermorubin (THR). It consolidates current research findings, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes the intricate processes involved.

Introduction

Thermorubin is a natural anthracenopyranone antibiotic produced by the thermophilic actinomycete Thermoactinomyces antibioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. While structurally similar to tetracyclines, Thermorubin binds to a distinct site on the 70S ribosome, leading to a unique mechanism of inhibition that has been the subject of evolving scientific understanding.[1][2][3] Initially classified as an inhibitor of translation initiation, recent evidence strongly indicates that its primary effects are on the elongation and termination phases of protein synthesis.[2][4][5][6] This guide delves into the detailed molecular interactions and functional consequences of Thermorubin binding to the ribosome.

Mechanism of Action

Thermorubin exerts its inhibitory effects by binding to the 70S ribosome at the intersubunit bridge B2a, a critical interface between the small (30S) and large (50S) ribosomal subunits.[1][2][3] This binding site is located near the decoding center (DC) on the 30S subunit and involves interactions with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[2][7][8]

The binding of Thermorubin induces a significant conformational change in the ribosome, most notably the repositioning of bases A1913 and C1914 in H69 of the 23S rRNA.[1][3] While it was initially thought that this rearrangement would sterically hinder the accommodation of aminoacyl-tRNA (aa-tRNA) in the A-site, thereby inhibiting the first peptide bond formation, recent structural and biochemical data have refined this model.[1][2][3] It is now understood that Thermorubin can co-exist with both P-site and A-site tRNAs on the ribosome.[2][4][5] However, its presence destabilizes the binding of the A-site tRNA, affecting multiple steps of the translation elongation cycle and leading to ribosome stalling at internal codons.[2][4][5][7] Furthermore, Thermorubin has been shown to inhibit translation termination by interfering with the binding of release factors to the A-site, causing ribosomes to stall at stop codons.[2][4][5][6][9]

A key feature of Thermorubin's action is its ability to tether the ribosomal subunits together, acting as an anti-dissociation agent.[6] This stabilization of the 70S ribosome prevents its recycling after a round of translation, thereby reducing the pool of available ribosomal subunits for new rounds of initiation.[6]

Visualizing the Inhibition Pathway

Caption: Proposed mechanism of protein synthesis inhibition by Thermorubin.

Quantitative Data

The following tables summarize the available quantitative data on Thermorubin's activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Thermorubin against various bacteria.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 0.006 | [1] |

| Streptococcus pyogenes | 0.025 | [1] |

| Streptococcus pneumoniae | 0.05 | [1] |

Table 2: Concentrations of Thermorubin used in in vitro protein synthesis inhibition assays.

| Assay System | Thermorubin Concentration | Observed Effect | Reference |

| PURExpress (sfGFP synthesis) | 25 µM | ~10-fold decrease in synthesis | [7][10] |

| PURExpress (Luciferase synthesis) | 3.10 µg/mL (0.5x MIC) | Partial Inhibition | [2][11] |

| PURExpress (Luciferase synthesis) | 6.25 µg/mL (1x MIC) | Strong Inhibition | [2][11] |

| PURExpress (Luciferase synthesis) | 62.5 µg/mL (10x MIC) | Complete Inhibition | [2][11] |

| Toe-printing Assay | 50 µM | Ribosome stalling at specific codons | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to study the interaction of Thermorubin with the ribosome.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the effect of Thermorubin on the synthesis of a reporter protein in a reconstituted cell-free translation system.

Protocol:

-

System Preparation: The PURExpress in vitro protein synthesis kit (New England Biolabs), a reconstituted system from purified E. coli components, is commonly used.[2]

-

Reaction Assembly: Assemble the translation reactions according to the manufacturer's protocol. This typically includes the PURExpress solutions A and B, a plasmid DNA template encoding a reporter protein (e.g., superfolder Green Fluorescent Protein (sfGFP) or Luciferase), and RNase inhibitor.[2]

-

Thermorubin Addition: Add varying concentrations of Thermorubin (e.g., 0.5x, 1x, 10x MIC) to the experimental reactions. A control reaction with the solvent (e.g., DMSO) should be included.[2]

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 40 minutes to 2 hours).[2]

-

Detection: Quantify the amount of synthesized reporter protein. For sfGFP, this can be done by measuring fluorescence. For Luciferase, a luciferase assay system is used to measure luminescence.[11]

-

Data Analysis: Compare the protein synthesis levels in the presence of Thermorubin to the control to determine the extent of inhibition.

Toe-printing Assay

The toe-printing assay is a powerful technique to identify the precise locations on an mRNA molecule where ribosomes are stalled by an inhibitor.

Protocol:

-

Reaction Setup: In vitro translation reactions are set up as described above, using a specific mRNA template (e.g., ermBL, yrbA).[4][9]

-

Inhibitor Addition: Add Thermorubin (e.g., 50 µM) to the reaction. Control reactions with other known inhibitors (e.g., retapamulin (B1680546) for initiation, erythromycin (B1671065) for elongation, apidaecin (B1169063) for termination) and a no-drug control are essential.[9]

-

Incubation: Allow the translation reaction to proceed at 37°C for a sufficient time for ribosomes to stall.

-

Primer Extension: Anneal a radioactively labeled DNA primer to the 3' end of the mRNA template. Add reverse transcriptase to the reaction. The reverse transcriptase will synthesize a cDNA strand until it encounters the stalled ribosome, at which point it will terminate.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder of the same mRNA to precisely map the stall sites.[4]

-

Analysis: The positions of the terminated cDNA fragments reveal the specific codons where Thermorubin causes ribosome stalling.

Visualizing the Toe-printing Workflow

Caption: Experimental workflow for the toe-printing assay.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

These structural biology techniques are used to visualize the binding of Thermorubin to the ribosome at atomic resolution.

Protocol Outline:

-

Complex Formation: Prepare a homogenous sample of 70S ribosomes in complex with Thermorubin. For some studies, tRNAs and mRNA are also included to represent different functional states of the ribosome.[2][8]

-

Crystallization (for X-ray Crystallography): Grow crystals of the ribosome-Thermorubin complex. This is a challenging step due to the size and flexibility of the ribosome.[1]

-

Vitrification (for Cryo-EM): Rapidly freeze the ribosome-Thermorubin complex in a thin layer of vitreous ice to preserve its native structure.[2]

-

Data Collection:

-

Structure Determination:

-

Analysis: Analyze the resulting structure to identify the precise binding site of Thermorubin and the conformational changes it induces in the ribosome.

Summary and Future Directions

Thermorubin is a potent inhibitor of bacterial protein synthesis with a multifaceted mechanism of action. It binds to a unique site at the ribosomal subunit interface, leading to the destabilization of A-site tRNA binding, stalling of elongation, inhibition of termination, and blockage of ribosome recycling. The evolution in the understanding of Thermorubin's mechanism from an initiation inhibitor to a compound that primarily affects elongation and termination highlights the importance of employing a combination of biochemical and structural techniques.

Future research should focus on leveraging the detailed structural information of the Thermorubin-ribosome complex to design novel derivatives with improved pharmacological properties, such as enhanced solubility and greater potency against drug-resistant bacterial strains. The unique binding site and mechanism of action of Thermorubin make it a promising scaffold for the development of next-generation antibiotics.

References

- 1. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic thermorubin tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria [diva-portal.org]

- 7. biorxiv.org [biorxiv.org]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Thermorubin: A Promising Scaffold for Novel Antibiotic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thermorubin, a natural product produced by the thermophilic actinomycete Thermoactinomyces antibioticus, presents a compelling starting point for the development of new classes of antibiotics. This technical guide provides a comprehensive overview of Thermorubin's potential as a lead compound, including its mechanism of action, antimicrobial spectrum, and key experimental methodologies for its evaluation. Quantitative data is presented in structured tables for clarity, and detailed protocols for essential experiments are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

Thermorubin is an aromatic anthracenopyranone antibiotic with a unique structure that sets it apart from existing antibiotic classes.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] A key feature of Thermorubin is its low toxicity, with a reported therapeutic index greater than 200.[3] Despite its potent antibacterial properties, its clinical development has been hampered by poor solubility in aqueous media.[3] This guide explores the existing knowledge on Thermorubin, highlighting its potential and providing the necessary technical details to drive further investigation into this promising antibiotic scaffold.

Mechanism of Action

Thermorubin exerts its antibacterial effect by inhibiting protein synthesis.[3] It targets the bacterial 70S ribosome, binding at the intersubunit bridge B2a, a site distinct from other known ribosome-targeting antibiotics.[3] While initially thought to primarily inhibit the initiation phase of translation, more recent evidence suggests that Thermorubin's main inhibitory action occurs during the elongation and termination stages.[4][5][6]

By binding to the B2a bridge, Thermorubin interferes with the accommodation of aminoacyl-tRNAs and class-I release factors into the ribosomal A-site.[2][4] This interference leads to the stalling of ribosomes on mRNA, both at internal codons and at stop codons.[1][4] The stalling of ribosomes ultimately disrupts the entire protein synthesis process, leading to bacterial growth inhibition.

Quantitative Data

Table 1: Antimicrobial Activity of Thermorubin

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 0.006 | [3] |

| Streptococcus pyogenes | Gram-positive | 0.025 | [3] |

| Streptococcus pneumoniae | Gram-positive | 0.05 | [3] |

| General Range | Gram-positive & Gram-negative | 0.025 - 0.05 | [2] |

Table 2: Biochemical Parameters of Thermorubin

| Parameter | Value | Description | Reference |

| IC50 | 35 ± 6 nM | Half-maximal inhibitory concentration for in vitro protein synthesis | [2] |

| Kd | ≈ 20 nM | Dissociation constant for binding to the 70S ribosome | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of Thermorubin.

Materials:

-

Thermorubin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains of interest

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Thermorubin Dilutions:

-

Perform a two-fold serial dilution of the Thermorubin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

-

Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).

-

-

Prepare Bacterial Inoculum:

-

Grow the bacterial strain overnight in CAMHB.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Thermorubin that completely inhibits visible bacterial growth.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol describes an assay to measure the inhibitory effect of Thermorubin on bacterial protein synthesis using a commercially available cell-free system.

Materials:

-

PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs)

-

Thermorubin stock solution

-

DNA template encoding a reporter protein (e.g., sfGFP)

-

Nuclease-free water

-

Fluorometer or plate reader

Procedure:

-

Reaction Setup:

-

On ice, combine the following components in a microcentrifuge tube:

-

Solution A (PURExpress® Kit): 10 µL

-

Solution B (PURExpress® Kit): 7.5 µL

-

DNA template (e.g., 250 ng)

-

Thermorubin (at various concentrations) or vehicle control (e.g., DMSO)

-

Nuclease-free water to a final volume of 25 µL

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

-

Analysis:

-

Measure the fluorescence of the expressed reporter protein (e.g., sfGFP) using a fluorometer or plate reader.

-

Calculate the percentage of inhibition for each Thermorubin concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of Thermorubin concentration and fitting the data to a dose-response curve.

-

Ribosome Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Thermorubin for the bacterial ribosome.

Materials:

-

Purified 70S ribosomes from a bacterial source (e.g., E. coli or Thermus thermophilus)

-

Radiolabeled ligand known to bind to the ribosome (e.g., [3H]-dihydrostreptomycin, which binds near the A-site, can be used as a proxy, though a directly competing radiolabeled Thermorubin analogue would be ideal)

-

Unlabeled Thermorubin

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

Purified 70S ribosomes (a fixed concentration, e.g., 50 nM)

-

Radiolabeled ligand (a fixed concentration, typically at or below its Kd)

-

Varying concentrations of unlabeled Thermorubin

-

Binding buffer to the final reaction volume

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Filtration:

-

Rapidly filter the reaction mixture through a glass fiber filter under vacuum to separate bound from free radioligand.

-

Wash the filter quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the unlabeled Thermorubin concentration.

-

Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Future Directions and Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiotic thermorubin tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. osti.gov [osti.gov]

Technical Whitepaper: The Role of Inter-subunit Bridge B2a as the Functional Target of the Antibiotic Thermorubin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial ribosome is a primary target for antibiotics, but rising resistance necessitates a deeper understanding of novel inhibitory mechanisms. Thermorubin (THR), an anthracenopyranone antibiotic, inhibits bacterial protein synthesis through a unique interaction with the 70S ribosome. This technical guide provides an in-depth analysis of Thermorubin's mechanism of action, focusing on its binding to the inter-subunit bridge B2a. Structural data reveals that THR binds directly to this critical junction, which is formed by helix 69 (H69) of the 23S rRNA and helix 44 (h44) of the 16S rRNA.[1][2] Initially considered a translation initiation inhibitor, recent high-resolution structural and biochemical evidence demonstrates that THR primarily functions by stalling ribosomes during the elongation and termination phases of protein synthesis.[3][4] It achieves this by sterically hindering the accommodation of aminoacyl-tRNAs and release factors into the ribosomal A-site and decreasing the binding stability of A-site tRNAs.[2][3][5] This guide consolidates the current understanding, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the molecular interactions and pathways involved.

The Inter-subunit Bridge B2a: A Critical Hub for Ribosomal Function

The 70S bacterial ribosome is composed of two subunits, the 30S (small) and 50S (large), which are connected by a series of RNA-RNA and RNA-protein contacts known as inter-subunit bridges.[6] Bridge B2a is one of the most crucial of these connections, formed exclusively by RNA-RNA interactions between the highly conserved helix 69 (H69) of the 23S rRNA in the 50S subunit and the top of helix 44 (h44) of the 16S rRNA in the 30S subunit.[2]

The integrity and dynamics of bridge B2a are vital for multiple stages of translation:

-

Subunit Association: It is a primary point of contact that stabilizes the 70S ribosome complex.[1]

-

Translation Initiation: The region is a contact point for initiation factors IF1 and IF2, playing a key role in factor-dependent initiation.[1][7]

-

Elongation and Translocation: Bridge B2a is dynamic and undergoes significant movement (estimated at ~7Å) during the inter-subunit ratcheting that accompanies tRNA and mRNA translocation.[1]

-

A-Site tRNA Interaction: It makes direct contact with tRNA bound in the aminoacyl (A) site, contributing to its correct positioning and stability.[2]

Given its central role, bridge B2a presents a vulnerable and strategic target for inhibitory small molecules.

Thermorubin's Mechanism of Action via Bridge B2a

While structurally similar to tetracyclines, Thermorubin binds to a completely different and unique site on the ribosome.[1][8] Its binding pocket is located directly within the cleft formed by H69 and h44 at the heart of inter-subunit bridge B2a.[1][2]

The Molecular Binding Site

High-resolution crystallographic and cryo-EM structures have precisely mapped the interaction.[1][2]

-

The aromatic, tetracyclic core of Thermorubin stacks between nucleotide A1913 of H69 (23S rRNA) and the C1409-G1491 Watson-Crick base pair at the top of h44 (16S rRNA).[1]

-

This binding induces a significant conformational change, causing the bases of A1913 and C1914 at the tip of H69 to be repositioned.[1] Specifically, A1913 moves to stack against the antibiotic.[1]

-

This interaction tethers the two ribosomal subunits, stabilizing the 70S complex and inhibiting its dissociation.[1][2]

Evolved Understanding of the Inhibitory Mechanism

The understanding of Thermorubin's functional impact has evolved with higher-resolution data.

-

Initial Hypothesis: Initiation Inhibitor: Early evidence suggested THR primarily inhibited the initiation stage of protein synthesis.[1][8] This was based on observations that THR inhibited factor-dependent binding of initiator fMet-tRNA but had little effect on poly(U)-directed synthesis, which bypasses normal initiation.[1] The induced rearrangement of C1914 was presumed to sterically block the incoming A-site tRNA.[1][8]

-

Current Model: Elongation and Termination Inhibitor: More recent studies show that Thermorubin allows initiation and several rounds of elongation to proceed before stalling the ribosome.[3][4] High-resolution structures reveal that THR can co-exist on the ribosome with both P-site and A-site tRNAs.[2][5] The binding of an A-site tRNA causes the flipped-out C1914 nucleotide to move out of the way. However, Thermorubin's presence significantly impairs translation by:

-

Impeding A-Site Substrate Binding: It interferes with the proper accommodation of aminoacyl-tRNAs and class-I release factors into the A-site.[2][4]

-

Reducing A-Site tRNA Stability: It dramatically decreases the binding affinity of peptidyl-tRNA for the A-site, leading to premature dissociation and halting of translation.[5]

-

Causing Ribosome Stalling: This instability results in ribosome stalling at internal codons and, notably, at stop codons.[3][9] The accumulation of stalled 70S ribosomes effectively depletes the pool of free subunits available for new rounds of initiation, indirectly inhibiting the overall process.[3][10]

-

The diagram below illustrates the modern understanding of Thermorubin's inhibitory pathway.

Quantitative Data Summary

The interaction of Thermorubin with the ribosome and its inhibitory effects have been quantified through various biophysical and biochemical assays.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Species / Condition | Reference |

|---|---|---|---|

| Kd (70S Ribosome) | ≈ 20 nM | E. coli | [2] |

| Kd (Subunits) | 1 - 2 µM | E. coli 30S or 50S | [1] |

| Kd (A-site peptidyl-tRNA) | 0.13 ± 0.08 µM | Drug-free Ribosome | [5] |

| Kd (A-site peptidyl-tRNA) | 1.5 ± 0.3 µM | THR-bound Ribosome |[5] |

Table 2: Biological Activity and Structural Data

| Parameter | Value | Species / Condition | Reference |

|---|---|---|---|

| MIC | 0.006 µg/mL | Staphylococcus aureus | [1] |

| MIC | 0.025 µg/mL | Streptococcus pyogenes | [1] |

| In Vitro Inhibition | ~10-fold reduction | 25 µM THR (sfGFP synthesis) | [9] |

| Therapeutic Index | > 200 | General | [1][8] |

| Structure Resolution (Cryo-EM) | 1.96 Å | E. coli 70S-THR-mRNA-fMet-tRNAfMet | [2] |

| Structure Resolution (X-ray) | 3.2 Å | T. thermophilus 70S-THR |[1] |

Key Experimental Protocols

The elucidation of Thermorubin's mechanism relies on high-resolution structural biology and precise biochemical assays to map ribosome positioning.

Structural Analysis: Ribosome Co-crystallography and Cryo-EM

Determining the atomic-level structure of the Thermorubin-ribosome complex is crucial. Both X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) have been successfully employed.

Methodology Overview:

-

Ribosome Purification: 70S ribosomes are purified from bacterial cultures, typically Thermus thermophilus or Escherichia coli, through cell lysis, clarification, and high-speed centrifugation over a sucrose (B13894) cushion.[7]

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of Thermorubin (dissolved in a solvent like DMSO) on ice for at least one hour to ensure stable complex formation.[7] For specific functional states, mRNA and tRNA analogs may also be added.

-

Crystallization (for X-ray): The ribosome-THR complex is mixed with a crystallization buffer and set up for vapor diffusion in either sitting or hanging drop format. Crystals form over days or weeks at a constant temperature (e.g., 19°C).[7]

-

Cryo-protection and Data Collection (for X-ray): Crystals are transferred to a cryo-protectant solution and flash-cooled in liquid nitrogen.[7] X-ray diffraction data are then collected at a synchrotron beamline.[11][12]

-

Grid Preparation and Data Collection (for Cryo-EM): A solution of the ribosome-THR complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.[2] Data is collected as a series of movies using a direct electron detector on a transmission electron microscope.

-

Structure Determination: For X-ray, the structure is solved by molecular replacement using a known ribosome model.[1] For Cryo-EM, thousands of particle images are computationally aligned and averaged to reconstruct a high-resolution 3D map.[2] Unbiased difference maps are used to unambiguously position the antibiotic molecule.[1]

Biochemical Analysis: Toe-printing Assay

The toe-printing (or primer extension inhibition) assay is a powerful method to identify the precise location of a stalled ribosome on an mRNA transcript with single-nucleotide resolution.[13][14]

Principle: A DNA primer, labeled with a fluorescent or radioactive tag, is annealed to the 3' end of an mRNA of interest. Reverse transcriptase (RT) is then used to synthesize a complementary DNA (cDNA) strand. The RT enzyme will proceed until it physically encounters the leading edge of a stalled ribosome, at which point it stops.[13][15] The resulting truncated cDNA fragments, or "toe-prints," are separated by gel electrophoresis. The length of the fragment precisely maps the stall site, typically 16 nucleotides downstream of the codon in the ribosomal P-site.[9][13]

Methodology Overview:

-

System Setup: An in vitro transcription-translation coupled system (e.g., PURExpress) is programmed with a DNA template for the mRNA of interest.[9][13]

-

Inhibition: Thermorubin is added to the reaction mixture at the desired concentration. A control reaction without the antibiotic is run in parallel.

-

Translation and Stalling: The mixture is incubated (e.g., 37°C) to allow transcription and translation to occur. Ribosomes will stall at specific sites in the presence of Thermorubin.

-

Primer Annealing and Extension: The labeled DNA primer is added and annealed to the mRNA. Reverse transcriptase is then added to synthesize cDNA.

-

Analysis: The cDNA products are purified and run on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA template. The bands corresponding to the toe-prints reveal the exact locations of ribosome stalling induced by the antibiotic.[9]

Molecular Interactions and Implications for Drug Design

The binding of Thermorubin to bridge B2a is stabilized by a network of specific interactions that are conserved in bacteria but absent in eukaryotes, explaining the drug's selectivity.[1] Understanding these interactions provides a blueprint for the rational design of novel antibiotics.

The adjacency of the Thermorubin binding site to the binding sites of other antibiotic classes may enable the design of novel derivatives or hybrid molecules with improved pharmacodynamic properties and the potential to overcome existing resistance mechanisms.[1][8] The unique mechanism of tethering the ribosomal subunits and inducing ribosome stalling, rather than preventing initial binding, offers a distinct strategy for antibiotic development.

Conclusion